molecular formula C28H27N3 B2566473 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-65-1

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2566473
CAS RN: 901264-65-1
M. Wt: 405.545
InChI Key: WJSHESZZMYETLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of pyrazoloquinolines and is known to exhibit potent biological activities.

Scientific Research Applications

Electroluminescent Materials

One significant application of the pyrazolo[3,4-b]quinoline derivatives is in the development of luminophores for electroluminescent devices. These compounds have been identified for their potential use in light-emitting diodes (LEDs) due to their efficient organic fluorescent characteristics. This application is crucial for advancing technology in display and lighting systems, indicating the compound's importance in material science and engineering (Chaczatrian et al., 2004).

Organic Synthesis

The compound and its derivatives are utilized in organic synthesis, demonstrating versatility in chemoselective multicomponent protocols. These protocols enable the synthesis of complex heterocyclic compounds, which are valuable in various chemical and pharmaceutical research applications. The ability to tune reaction conditions for desired outcomes highlights the compound's role in facilitating advancements in synthetic chemistry (Chebanov et al., 2008).

Fluorescence Quenching Studies

Investigations into the fluorescence quenching mechanisms of pyrazolo[3,4-b]quinoline derivatives have revealed their interaction with different chemical agents. This research is pertinent to understanding the photophysical properties of these compounds and their potential applications in sensors and molecular probes. The reversible quenching process in the presence of protic acid suggests applications in chemical sensing and environmental monitoring (Mu et al., 2010).

Green Chemistry Applications

The compound's derivatives have been synthesized using environmentally friendly protocols, contributing to the field of green chemistry. These methods emphasize atom economy, waste reduction, and the avoidance of toxic solvents, aligning with the principles of sustainable development in chemical research (Rajesh et al., 2011).

Photovoltaic Properties

Studies on the photovoltaic properties of pyrazoloquinoline derivatives have identified their potential use in organic-inorganic photodiode fabrication. This research is integral to the development of solar energy technologies, showcasing the compound's role in enhancing the efficiency and effectiveness of photovoltaic devices (Zeyada et al., 2016).

properties

IUPAC Name

1-(4-tert-butylphenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3/c1-5-19-11-16-25-23(17-19)27-24(18-29-25)26(20-9-7-6-8-10-20)30-31(27)22-14-12-21(13-15-22)28(2,3)4/h6-18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSHESZZMYETLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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